

Drimentine C: An Emerging Antibiotic with Limited Comparative Efficacy Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Drimentine C

Cat. No.: B1140457

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals.

Drimentine C is a novel antibiotic belonging to the terpenylated diketopiperazine class, originally isolated from Actinomycete bacteria.[1][2][3][4] It is recognized for its unique chemical structure and has demonstrated a range of biological activities, including antibiotic, antifungal, and anthelmintic properties.[1] However, a comprehensive understanding of its efficacy, particularly in comparison to established antibiotics, remains limited due to a lack of publicly available clinical or extensive preclinical data.

Chemical and Physical Properties

Drimentine C is characterized by the following properties:

| Property | Value |
|---------------------|---|
| CAS Number | 204398-92-5 |
| Molecular Formula | C ₃₁ H ₄₁ N ₃ O ₂ |
| Molecular Weight | 487.7 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
| Storage Temperature | -20°C |

Preclinical Observations

To date, the mode of action for **Drimentine C** has not been extensively studied. The available in vitro data indicates its potential as a cytotoxic agent. Specifically, **Drimentine C** has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells by 63% at a concentration of 12.5 $\mu\text{g/ml}$ and by 98% at 100 $\mu\text{g/ml}$. While research has been conducted on the total synthesis of **Drimentine C** and its fragments, these studies have generally reported "weak to moderate" antibacterial activities without providing direct, quantitative comparisons to other named antibiotics.

Comparative Efficacy Data: A Notable Gap

A critical review of the current scientific literature reveals a significant gap in comparative efficacy studies involving **Drimentine C**. There are no publicly accessible clinical trial data or head-to-head preclinical studies that compare the performance of **Drimentine C** against other antibiotics. This absence of comparative data makes it impossible to generate a quantitative comparison of its efficacy.

Experimental Protocols and Signaling Pathways

Due to the lack of published comparative studies, detailed experimental protocols for such evaluations are not available. Similarly, without a well-understood mechanism of action and comparative biological data, the creation of specific signaling pathway diagrams or experimental workflow visualizations as requested is not feasible at this time. For progress in the field, future research would need to focus on these areas.

Future Directions

The intriguing chemical structure and initial biological activity of **Drimentine C** warrant further investigation. Future research should prioritize:

- **Mechanism of Action Studies:** Elucidating the specific molecular targets and pathways through which **Drimentine C** exerts its antibiotic effects.
- **In Vitro Comparative Studies:** Rigorous testing of **Drimentine C** against a panel of clinically relevant bacterial strains in parallel with standard-of-care antibiotics to determine its spectrum of activity and relative potency.

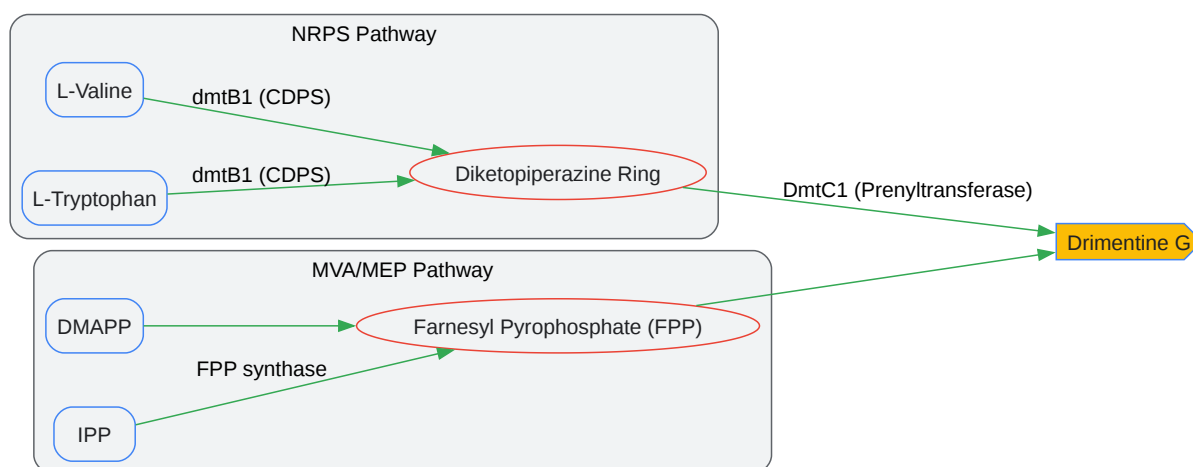
- **In Vivo Efficacy and Toxicity Studies:** Preclinical animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **Drimentine C**.

Until such data becomes available, the potential of **Drimentine C** as a viable clinical antibiotic remains speculative.

Biosynthesis of Related Compounds

While the specific signaling pathway of **Drimentine C** is not detailed, the biosynthesis of a related compound, Drimentine G, offers some insight into the formation of the drimentine family's characteristic terpenylated diketopiperazine structure. This process involves the convergence of two major pathways: the non-ribosomal peptide synthetase (NRPS) pathway, which generates the diketopiperazine core, and the mevalonic acid (MVA) or deoxyxylulose phosphate (MEP) pathway, which produces the sesquiterpene moiety.

Below is a generalized workflow illustrating the biosynthesis of Drimentine G, which shares a common structural family with **Drimentine C**.



[Click to download full resolution via product page](#)

Biosynthesis of Drimentine G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agscientific.com [agscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Drimentine C: An Emerging Antibiotic with Limited Comparative Efficacy Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140457#efficacy-of-drimentine-c-compared-to-other-antibiotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com